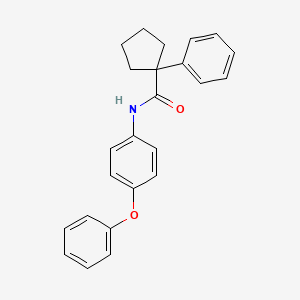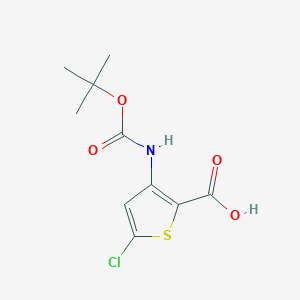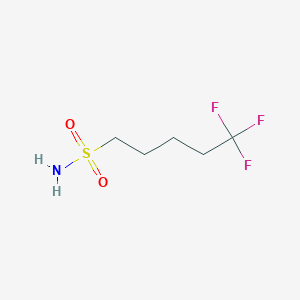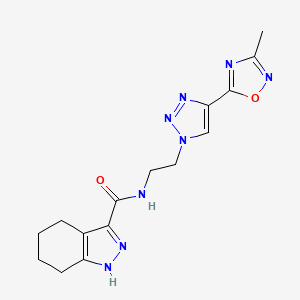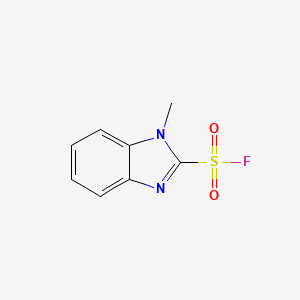
1-Méthylbenzimidazole-2-sulfonylfluorure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbenzimidazole-2-sulfonyl fluoride is a chemical compound that has been mentioned in the context of scientific research . It is known to have a molecular formula of C4H5FN2O2S . The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This approach is considered a complementary method to using amides and phosphate groups as linkers .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including 1-Methylbenzimidazole-2-sulfonyl fluoride, often involves fluorosulfonation . A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor can provide aryl sulfonyl fluorides in good yields . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions .Molecular Structure Analysis
The molecular structure of 1-Methylbenzimidazole-2-sulfonyl fluoride is characterized by the presence of a benzimidazole ring, a sulfonyl group, and a fluoride atom . The benzimidazole ring is a bicyclic compound consisting of fused benzene and imidazole rings .Chemical Reactions Analysis
Sulfonyl fluorides, including 1-Methylbenzimidazole-2-sulfonyl fluoride, are known for their discerning reactivity in sulfur (VI)-fluoride exchange (SuFEx) chemistry . They can enable the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads .Applications De Recherche Scientifique
- Modes d'action multiples: MBISF agit probablement par le biais de divers mécanismes, ce qui en fait un candidat prometteur pour la régulation de la croissance des insectes .
- Études théoriques quantiques: Les modèles théoriques quantiques prédictifs aident à comprendre la relation structure-activité .
Régulation de la croissance des insectes
Inhibition de la corrosion
Autres applications
Safety and Hazards
The safety data sheet for phenylmethanesulfonyl fluoride, a compound similar to 1-Methylbenzimidazole-2-sulfonyl fluoride, indicates that it is toxic if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to wear protective clothing and eye protection when handling it .
Mécanisme D'action
Target of Action
1-Methylbenzimidazole-2-sulfonyl fluoride is a derivative of benzimidazole, a heterocyclic compound that has been extensively studied for its wide range of biological activities . Benzimidazole derivatives have been reported to inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response .
Mode of Action
Benzimidazole derivatives are known to interact with their targets (such as cox-1 and cox-2) and inhibit their activity . This inhibition can lead to a decrease in the production of prostaglandins, molecules that mediate inflammation, pain, and fever in the body .
Biochemical Pathways
The primary biochemical pathway affected by 1-Methylbenzimidazole-2-sulfonyl fluoride is likely the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX-1 and COX-2, the compound can disrupt this pathway and reduce the production of prostaglandins, thereby alleviating symptoms of inflammation .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its bioavailability and therapeutic efficacy.
Result of Action
The inhibition of COX-1 and COX-2 by 1-Methylbenzimidazole-2-sulfonyl fluoride can lead to a decrease in the production of prostaglandins. This can result in a reduction of inflammation, pain, and fever, which are commonly associated with conditions such as arthritis and other inflammatory diseases .
Action Environment
The action, efficacy, and stability of 1-Methylbenzimidazole-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature and humidity can impact the stability of the compound .
Analyse Biochimique
Biochemical Properties
1-Methylbenzimidazole-2-sulfonyl fluoride plays a significant role in biochemical reactions. It has been found to interact with enzymes, proteins, and other biomolecules. For instance, it has been reported to be involved in the synthesis of benzimidazoles, a process that involves the interaction with aromatic diamines and carboxylic acids . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
The effects of 1-Methylbenzimidazole-2-sulfonyl fluoride on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the cell type and the biochemical environment, it has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression . It may also influence enzyme activity, either through inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylbenzimidazole-2-sulfonyl fluoride can change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Detailed studies on these temporal effects, particularly in in vitro or in vivo studies, are currently lacking.
Metabolic Pathways
1-Methylbenzimidazole-2-sulfonyl fluoride may be involved in various metabolic pathways. It could interact with enzymes or cofactors and may influence metabolic flux or metabolite levels
Propriétés
IUPAC Name |
1-methylbenzimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-7-5-3-2-4-6(7)10-8(11)14(9,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONYAXKUPYPLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)
![2-Methyl-1-[1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2467457.png)
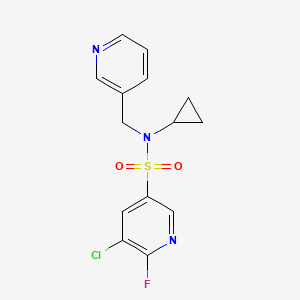
![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)
![3-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)
![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/no-structure.png)
